molecular formula C15H20FNO4 B12304686 2-((Tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Cat. No.: B12304686
M. Wt: 297.32 g/mol
InChI Key: QHYYPOGNLIBZLB-UHFFFAOYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral auxiliaries or catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, typically using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active peptides.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions and fluorine’s unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is unique due to the presence of the fluorophenyl group at the para position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can alter the compound’s interaction with biological targets, making it a valuable molecule for drug development and other applications.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

QHYYPOGNLIBZLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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